molecular formula C12H16N6O6S B5706582 4-(4-methyl-3-nitrophenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide

4-(4-methyl-3-nitrophenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide

Cat. No.: B5706582
M. Wt: 372.36 g/mol
InChI Key: XRKNWYLXNFQEQY-UHFFFAOYSA-N
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Description

4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide is a complex organic compound that features a sulfonyl group, a nitro group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide typically involves multiple steps. One common method starts with the nitration of 4-methylphenylsulfonyl chloride to introduce the nitro group. This is followed by the reaction with piperazine-1-carboximidamide under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide involves its interaction with specific molecular targets. The nitro and sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenylsulfonyl chloride
  • 4-methyl-3-nitrobenzenesulfonyl chloride
  • N’-nitropiperazine-1-carboximidamide

Uniqueness

4-(4-methyl-3-nitrophenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonyl groups, along with the piperazine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-methyl-3-nitrophenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O6S/c1-9-2-3-10(8-11(9)17(19)20)25(23,24)16-6-4-15(5-7-16)12(13)14-18(21)22/h2-3,8H,4-7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKNWYLXNFQEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=N[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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